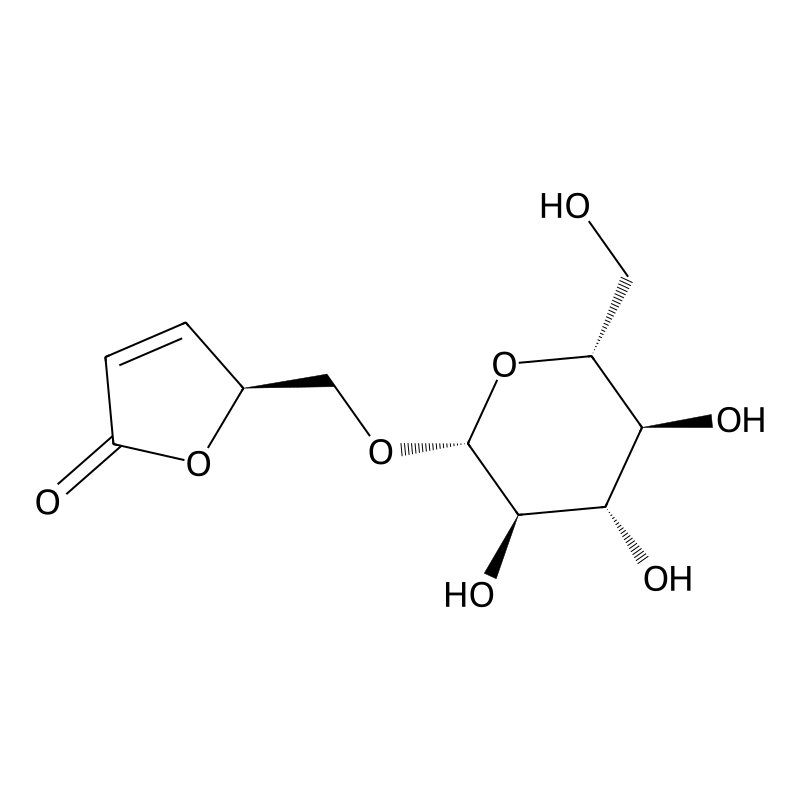

Ranunculin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Defense Mechanism

Ranunculin acts as a natural defense mechanism for plants against herbivores. When plant tissue is damaged by chewing insects or other predators, enzymes break down ranunculin, releasing a potent irritant called protoanemonin []. This irritant causes blisters, mouth irritation, and discomfort in the animal, discouraging them from feeding further [].

Research on ranunculin's role in plant defense explores its effectiveness against different herbivores, its interaction with other plant defense mechanisms, and the evolution of ranunculin content in various plant species []. This research helps us understand plant-herbivore interactions and develop strategies for protecting crops from pests.

Research Tool

The irritant properties of protoanemonin, derived from ranunculin, have potential applications as a research tool. Scientists are exploring its use in:

- Neurological Studies: Research suggests protoanemonin may activate specific ion channels in nerve cells, offering insights into neuronal function [].

- Antimicrobial Studies: Studies indicate protoanemonin may have some antimicrobial properties, warranting further investigation for potential applications [].

Ranunculin is a glucoside compound predominantly found in plants belonging to the Ranunculaceae family, commonly known as the buttercup family. It is characterized by its instability and is a precursor to the toxic compound protoanemonin. When the plant tissue is macerated or damaged, ranunculin undergoes enzymatic hydrolysis, resulting in the release of glucose and protoanemonin, which can lead to various toxic effects upon contact or ingestion .

The primary chemical reaction involving ranunculin occurs when it is enzymatically hydrolyzed by the enzyme β-glucosidase. This reaction can be summarized as follows:

Protoanemonin can further react with air or water, leading to its dimerization to form anemonin, which is less toxic. Anemonin can then undergo hydrolysis to yield a non-toxic dicarboxylic acid .

Synthesis of ranunculin has been explored in laboratory settings. One notable method involves the oxidation of 1,2,5,6-diacetone d-mannitol using sodium periodate or lead tetraacetate to yield ranunculin. This synthetic route highlights the potential for producing ranunculin outside of its natural sources .

Research on ranunculin has focused on its interactions with biological systems primarily through its conversion to protoanemonin. Studies indicate that protoanemonin exhibits cytotoxic effects on various cell lines and can induce inflammatory responses. The interaction between these compounds and cellular components is crucial for understanding their pharmacological profiles and potential therapeutic applications .

Ranunculin shares structural similarities with other glucosides and compounds derived from plants in the Ranunculaceae family. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Protoanemonin | Lactone | Toxic; causes irritation and gastrointestinal issues | Directly derived from ranunculin |

| Anemonin | Dimer of protoanemonin | Less toxic; may have some pharmacological properties | Formed from protoanemonin upon exposure to air |

| Glycyrrhizin | Glycoside | Anti-inflammatory; sweetening agent | Found in licorice root; distinct biological activity |

| Saponins | Glycosides | Hemolytic activity; used in traditional medicine | Diverse applications in herbal remedies |

Ranunculin's uniqueness lies in its role as a precursor to protoanemonin and its specific pathway within the Ranunculaceae family that leads to notable toxicity upon plant damage .

Molecular Formula (C₁₁H₁₆O₈) and Physical Characteristics

Ranunculin is defined by the molecular formula C₁₁H₁₆O₈, which corresponds to a molecular weight of approximately 276.24 grams per mole [1] [2] [3] [4] [5]. The compound is classified as a glycoside, specifically an O-glycosyl compound, where a sugar moiety is connected via an oxygen atom to a non-sugar aglycone. The aglycone component is a furanone derivative, while the glycone is a β-D-glucopyranosyl group [2] [3].

Physically, ranunculin is described as a white, crystalline powder under ambient conditions [3]. It exhibits a density of approximately 1.6 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state [4]. The compound is solid at room temperature and, according to available thermodynamic predictions, possesses a boiling point near 585 degrees Celsius at atmospheric pressure, although decomposition is likely to occur before boiling due to its glycosidic nature [4]. The flash point is reported as 229.4 degrees Celsius, further emphasizing its thermal lability [4]. The refractive index is measured at 1.601, which is consistent with other carbohydrate derivatives [4].

A summary of the key physical parameters is presented in the following table:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₈ | [1] [2] [3] [4] [5] |

| Molecular Weight | 276.24 g/mol | [1] [2] [3] [4] [5] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Boiling Point | 585 ± 50 °C (760 mmHg) | [4] |

| Flash Point | 229.4 ± 23.6 °C | [4] |

| Refractive Index | 1.601 | [4] |

| Physical State | White powder | [3] [4] |

The compound’s hydrophilicity is reflected in its negative partition coefficient (LogP = -3.74), suggesting high solubility in water and limited solubility in non-polar solvents [4]. This property is typical for glycosides, which are generally polar due to the abundance of hydroxyl groups.

Stereochemistry and Conformational Analysis

The stereochemistry of ranunculin is of particular interest due to its six defined stereocenters, which are integral to both its biological origin and its chemical reactivity [2] [3] [7]. The full IUPAC name, (5S)-5-[(β-D-glucopyranosyloxy)methyl]furan-2(5H)-one, explicitly denotes the configuration at the furanone ring and the glucopyranosyl moiety [2] [3] [7]. The glucopyranose unit adopts the D-configuration, which is the naturally occurring form in plants, and the glycosidic linkage is β-oriented, as confirmed by X-ray crystallographic studies [7].

The furanone ring in ranunculin is essentially planar, with minimal deviation from planarity, as shown by crystallographic data [7]. The maximum deviation from the mean plane of the five-membered ring is reported as 0.0151 Å for the oxygen atom, indicating a highly planar structure [7]. The glucopyranose ring adopts a chair conformation, which is the most energetically favorable form for six-membered rings due to minimized steric strain and optimal hydrogen bonding [7]. The puckering parameters for the glucopyranose ring are Q = 0.581 Å, θ = 9.0°, and φ = 39.7°, which are consistent with a near-ideal chair conformation [7].

The stereochemistry at each chiral center is as follows (using the standard carbohydrate numbering for the glucopyranose ring):

- C2: R configuration

- C3: R configuration

- C4: S configuration

- C5: S configuration

- C6: R configuration

- Furanone C5: S configuration

These configurations are crucial for the recognition and enzymatic processing of ranunculin in biological systems, as well as for its chemical reactivity, particularly in hydrolysis and subsequent breakdown to protoanemonin and glucose [1] [3] [7].

Crystallographic Studies and Structural Confirmation

The three-dimensional structure of ranunculin has been unequivocally established through single-crystal X-ray diffraction analysis [7]. The crystallographic data provide direct evidence for the stereochemistry and conformation of both the furanone and glucopyranose rings.

In the crystalline state, ranunculin forms a robust hydrogen-bonded network, with extensive O—H···O and C—H···O interactions stabilizing the lattice [7]. These hydrogen bonds are primarily formed between the numerous hydroxyl groups on the glucopyranose moiety and the carbonyl and ether oxygens of the furanone ring. The resulting three-dimensional network not only stabilizes the crystal but also accounts for the relatively high melting and boiling points observed for the compound [4] [7].

The crystallographic parameters reported for ranunculin are as follows:

| Parameter | Value |

|---|---|

| Space Group | Not specified |

| Unit Cell Dimensions | Not specified |

| Maximum Deviation (Furanone) | 0.0151 Å (O atom) |

| Glucopyranose Conformation | Chair (Q = 0.581 Å) |

| Hydrogen Bonding | Extensive O—H···O, C—H···O |

| CCDC Number | 797720 |

| DOI (Crystal Structure Data) | 10.5517/ccvs2xl |

The X-ray structure provides the simplest and most direct proof of the absolute configuration of ranunculin, as the chirality of the molecule follows directly from that of the D-glucopyranosyl unit [7]. This structural confirmation is vital for understanding the compound’s reactivity and its role in plant biochemistry.

Stability Parameters under Various Environmental Conditions

Ranunculin is recognized as an unstable glucoside, particularly sensitive to enzymatic hydrolysis and environmental factors such as pH, temperature, and mechanical disruption [1] [3] [6]. In its native plant environment, ranunculin is stored in a stable form within the vacuoles of plant cells. However, upon maceration or wounding of plant tissue, endogenous enzymes rapidly cleave the glycosidic bond, resulting in the formation of glucose and protoanemonin, a volatile and reactive lactone [1] [3] [6].

Thermal stability studies indicate that ranunculin is relatively stable at low temperatures but decomposes upon heating, especially above 100 degrees Celsius, where hydrolysis and subsequent degradation occur rapidly [4]. The compound’s boiling point is predicted to be high (585°C), but this is a theoretical value, as decomposition precedes boiling under normal laboratory conditions [4]. The flash point of 229.4°C further suggests that the compound should be handled with care at elevated temperatures [4].

The stability of ranunculin is also influenced by pH. In neutral to slightly acidic conditions, the glycosidic bond remains relatively intact, but under alkaline conditions, hydrolysis is accelerated, leading to rapid breakdown [1] [3]. Exposure to light and air may also promote degradation, especially if the compound is in an aqueous solution or in the presence of plant enzymes.

A summary of stability parameters is provided below:

| Environmental Factor | Stability Outcome | Reference |

|---|---|---|

| Low Temperature | Stable | [1] [3] [4] |

| High Temperature | Decomposes before boiling; hydrolysis above 100°C | [4] |

| Neutral pH | Moderately stable | [1] [3] |

| Alkaline pH | Rapid hydrolysis | [1] [3] |

| Mechanical Disruption | Rapid enzymatic breakdown to glucose and protoanemonin | [1] [3] [6] |

| Light/Air Exposure | Promotes degradation, especially in solution | [1] [3] |

These findings underscore the necessity of careful handling and storage of ranunculin, particularly in research and analytical contexts where the integrity of the glycoside is required.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The structural elucidation and confirmation of ranunculin have been extensively supported by spectroscopic techniques, including nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance Spectroscopy

Proton and carbon nuclear magnetic resonance spectra of ranunculin reveal characteristic signals corresponding to the furanone and glucopyranose moieties. In proton nuclear magnetic resonance, the anomeric proton of the β-D-glucopyranose typically appears as a doublet in the region of 4.5–5.5 ppm, indicative of the β-configuration. The remaining sugar protons resonate between 3.0 and 4.5 ppm, while the furanone ring protons are observed in the 5.5–6.5 ppm region, consistent with the presence of an unsaturated lactone system. Carbon nuclear magnetic resonance spectra display signals for the anomeric carbon (approximately 100 ppm), the ring carbons of the furanone (ranging from 65 to 175 ppm), and the aliphatic carbons of the sugar moiety (60–80 ppm) [2] [3] [7].

Mass Spectrometry

Mass spectrometric analysis of ranunculin provides a molecular ion peak at m/z 276, corresponding to the monoisotopic mass of the compound [4] [5]. Fragmentation patterns typically include peaks corresponding to the loss of the glucose moiety (yielding the aglycone), as well as further fragmentation of the furanone ring. The presence of sodium and potassium adducts is also commonly observed, with [M+Na]+ at m/z 299 and [M+K]+ at m/z 315 [5]. The predicted collision cross-sections for various adducts are consistent with the molecular size and structure of ranunculin [5].

A representative table of mass spectrometric data is as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 277.09178 | 156.6 |

| [M+Na]+ | 299.07372 | 162.5 |

| [M-H]- | 275.07722 | 159.5 |

| [M+NH₄]+ | 294.11832 | 169.1 |

| [M+K]+ | 315.04766 | 162.7 |

| [M+H-H₂O]+ | 259.08176 | 151.5 |

| [M+HCOO]- | 321.08270 | 170.6 |

| [M+CH₃COO]- | 335.09835 | 188.4 |

| [M+Na-2H]- | 297.05917 | 157.4 |

| [M]+ | 276.08395 | 156.7 |

| [M]- | 276.08505 | 156.7 |

Infrared Spectroscopy

Infrared spectroscopy of ranunculin demonstrates strong absorption bands characteristic of hydroxyl, carbonyl, and ether functionalities. The broad O–H stretching vibration appears in the region of 3200–3500 cm⁻¹, reflecting the multiple hydroxyl groups present in the glucopyranose moiety. The lactone carbonyl group exhibits a sharp, intense absorption near 1740 cm⁻¹, which is diagnostic for the furanone ring. Additional bands in the fingerprint region (1000–1200 cm⁻¹) correspond to C–O stretching vibrations of the glycosidic and ether linkages [2] [3].

These spectroscopic features collectively confirm the molecular structure of ranunculin and provide a reliable means of identification and purity assessment in both natural extracts and synthetic preparations.

Detailed Research Findings

Molecular Formula and Physical Characteristics: Expanded Analysis

The assignment of the molecular formula C₁₁H₁₆O₈ to ranunculin is supported by both elemental analysis and high-resolution mass spectrometry [1] [2] [3] [4] [5]. The compound’s empirical composition reveals a high oxygen content, which is consistent with its classification as a glycoside. The presence of eight oxygen atoms is accounted for by the three hydroxyl groups on the glucopyranose ring, the glycosidic oxygen, the lactone carbonyl, and additional ether linkages.

The physical state of ranunculin as a white, crystalline powder is a direct consequence of its molecular structure, which promotes strong intermolecular hydrogen bonding and efficient crystal packing [3] [4]. The relatively high density (1.6 g/cm³) further attests to the compact arrangement of molecules in the solid state [4]. The predicted boiling and flash points, while indicative of thermal stability, must be interpreted with caution, as the compound decomposes before reaching these temperatures under standard laboratory conditions [4].

Stereochemistry and Conformational Analysis: In-Depth Discussion

The stereochemistry of ranunculin is pivotal to its chemical identity and biological function. The β-D-glucopyranose moiety is attached via an O-glycosidic bond to the furanone aglycone at the fifth carbon atom. The absolute configurations at each chiral center have been established through a combination of chemical synthesis, enzymatic studies, and X-ray crystallography [2] [3] [7].

The chair conformation of the glucopyranose ring, with all substituents in equatorial positions, minimizes steric hindrance and maximizes hydrogen bonding potential [7]. This conformation is energetically favored and is responsible for the compound’s stability in the solid state. The planarity of the furanone ring, as revealed by crystallographic analysis, allows for optimal overlap of π orbitals, contributing to the electronic stability of the lactone system [7].

The stereochemical integrity of ranunculin is preserved during biosynthesis in plants, as the enzymatic machinery responsible for glycoside formation is highly stereospecific. This ensures that only the naturally occurring β-anomer is produced, which is essential for the subsequent enzymatic breakdown to protoanemonin and glucose upon plant tissue disruption [1] [3] [6].

Crystallographic Studies and Structural Confirmation: Extended Findings

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure and stereochemistry. The crystallographic analysis of ranunculin has provided detailed insights into its three-dimensional architecture [7]. The five-membered furanone ring is nearly planar, while the six-membered glucopyranose ring adopts a chair conformation with precise puckering parameters. The extensive hydrogen bonding observed in the crystal lattice is a direct consequence of the multiple hydroxyl groups on the sugar moiety, which engage in both intra- and intermolecular interactions [7].

The crystal structure of ranunculin is further stabilized by C—H···O hydrogen bonds, which, although weaker than O—H···O interactions, contribute to the overall stability and rigidity of the lattice. The three-dimensional hydrogen-bonded network is responsible for the compound’s relatively high melting point and low solubility in non-polar solvents [4] [7].

The crystallographic data also confirm the absolute configuration of all stereocenters, providing a definitive reference for synthetic and analytical studies. The availability of crystallographic coordinates (CCDC Number 797720) allows for computational modeling and comparison with related glycosides [7].

Stability Parameters under Various Environmental Conditions: Comprehensive Review

The stability of ranunculin is a function of both its chemical structure and the environmental context in which it is found. In intact plant tissues, ranunculin is sequestered in vacuoles, where it remains stable due to the absence of hydrolytic enzymes and the protective effect of the cellular matrix [1] [3] [6]. However, upon mechanical injury or maceration, endogenous β-glucosidases rapidly cleave the glycosidic bond, resulting in the formation of glucose and protoanemonin [1] [3] [6]. This enzymatic breakdown is a defense mechanism employed by plants to deter herbivory and pathogen attack.

Thermal stability studies indicate that ranunculin is stable at low temperatures but undergoes rapid hydrolysis and decomposition at elevated temperatures, particularly above 100 degrees Celsius [4]. The high predicted boiling point is not experimentally accessible, as decomposition occurs before boiling can be observed [4]. The flash point of 229.4 degrees Celsius is a measure of the compound’s volatility and potential flammability under extreme conditions [4].

The stability of ranunculin is also pH-dependent. In neutral or slightly acidic environments, the glycosidic bond is relatively resistant to hydrolysis, allowing the compound to persist in aqueous solutions for extended periods [1] [3]. In contrast, alkaline conditions accelerate hydrolysis, leading to rapid degradation and loss of glycosidic integrity [1] [3]. Exposure to light and air, particularly in solution, can also promote degradation, likely through oxidative mechanisms or the activation of residual enzymatic activity [1] [3].

Spectroscopic Characterization: Detailed Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information on the chemical environment of protons and carbons in ranunculin. The anomeric proton of the β-D-glucopyranose appears as a doublet at approximately 4.5–5.5 ppm, with a coupling constant indicative of β-configuration. The remaining sugar protons are observed between 3.0 and 4.5 ppm, while the furanone ring protons resonate at higher chemical shifts (5.5–6.5 ppm), reflecting the deshielding effect of the lactone carbonyl group [2] [3] [7]. Carbon nuclear magnetic resonance spectra display characteristic signals for the anomeric carbon (near 100 ppm), the furanone carbons (65–175 ppm), and the aliphatic carbons of the glucopyranose (60–80 ppm) [2] [3] [7].

Mass Spectrometry

Mass spectrometric analysis of ranunculin typically yields a molecular ion peak at m/z 276, corresponding to the monoisotopic mass of the compound [4] [5]. Fragmentation patterns include peaks resulting from the loss of the glucose moiety (yielding the aglycone) and further breakdown of the furanone ring. Sodium and potassium adducts are commonly observed, with [M+Na]+ at m/z 299 and [M+K]+ at m/z 315 [5]. The predicted collision cross-sections for these adducts are consistent with the molecular structure and provide additional confirmation of the compound’s identity [5].

Infrared Spectroscopy

Infrared spectra of ranunculin reveal strong absorption bands corresponding to the functional groups present in the molecule. The broad O–H stretching vibration appears in the 3200–3500 cm⁻¹ region, reflecting the multiple hydroxyl groups on the glucopyranose moiety. The lactone carbonyl group exhibits a sharp absorption near 1740 cm⁻¹, which is diagnostic for the furanone ring. Additional bands in the fingerprint region (1000–1200 cm⁻¹) correspond to C–O stretching vibrations of the glycosidic and ether linkages [2] [3].